molecular formula C13H18N2O2 B5753016 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide

2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide

Cat. No. B5753016
M. Wt: 234.29 g/mol
InChI Key: OQZUIAIQMPHJDZ-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It is a member of the amide family and is commonly referred to as MPAP. This compound has been studied for its ability to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids.

Mechanism of Action

MPAP acts as a selective inhibitor of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide by binding to the active site of the enzyme. This prevents the degradation of endocannabinoids, leading to increased levels of these molecules in the body. The increased levels of endocannabinoids can then interact with cannabinoid receptors in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPAP are primarily related to its ability to inhibit 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide and increase the levels of endocannabinoids in the body. Endocannabinoids have been shown to play a role in various physiological processes such as pain, inflammation, and mood. Therefore, MPAP has the potential to be used in the treatment of various conditions such as chronic pain, inflammation, and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPAP in lab experiments is its well-established synthesis method, which allows for the production of the compound in large quantities. Additionally, MPAP has been shown to be a selective inhibitor of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide, which can be useful in studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using MPAP in lab experiments is its potential toxicity, which can limit its use in certain studies.

Future Directions

There are several future directions for the study of MPAP. One potential area of research is the development of more potent and selective 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide inhibitors based on the structure of MPAP. Additionally, further studies are needed to fully understand the potential therapeutic effects of MPAP and its use in the treatment of various conditions such as chronic pain, inflammation, and anxiety. Furthermore, the potential toxicity of MPAP needs to be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide involves the reaction of 3-methylaniline with 2-bromoacetylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to produce the final compound, MPAP. The synthesis method for MPAP has been well established and has been used in various studies to produce the compound for scientific research.

Scientific Research Applications

MPAP has been studied for its potential pharmacological properties, particularly its ability to act as a selective inhibitor of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide. 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide plays a crucial role in the degradation of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes such as pain, inflammation, and mood. By inhibiting 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide, MPAP can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.

properties

IUPAC Name

2-methyl-N-[2-(3-methylanilino)-2-oxoethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9(2)13(17)14-8-12(16)15-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZUIAIQMPHJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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